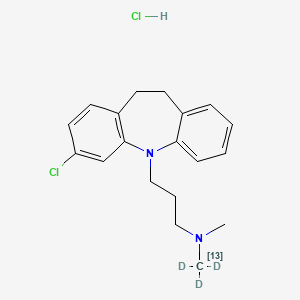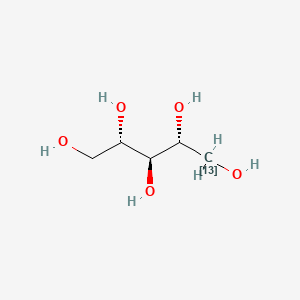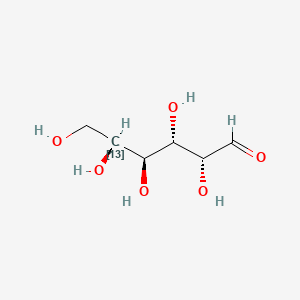
D-galactose-5-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-galactose-5-13C is an isotopically labeled form of D-galactose, a naturally occurring aldohexose sugar. The “13C” label indicates that the carbon at the fifth position in the galactose molecule is a carbon-13 isotope, which is a stable isotope of carbon. This labeling makes this compound particularly useful in various scientific studies, including metabolic research and tracer studies, due to its ability to be tracked using mass spectrometry and other analytical techniques .
準備方法
Synthetic Routes and Reaction Conditions: D-galactose-5-13C can be synthesized using 13C-labeled raw materials under appropriate conditions. The synthesis generally involves chemical reactions that incorporate the 13C isotope into the galactose molecule. One common method is the chemical synthesis route, where 13C-labeled precursors are used to build the galactose molecule step by step .
Industrial Production Methods: In addition to chemical synthesis, microbial fermentation is another method used for the production of this compound. In this method, microorganisms are cultured in a medium containing 13C-labeled substrates, which they metabolize to produce the labeled galactose. This method is advantageous for producing large quantities of the compound .
化学反応の分析
Types of Reactions: D-galactose-5-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of galactonic acid.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride, leading to the formation of galactitol.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed:
Oxidation: Galactonic acid
Reduction: Galactitol
Substitution: Various substituted galactose derivatives depending on the reagents used
科学的研究の応用
D-galactose-5-13C has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways of galactose and its derivatives.
Biology: In metabolic studies, this compound helps in tracking the utilization and transformation of galactose in biological systems.
Medicine: It is used in diagnostic tests to evaluate liver function and assess metabolic disorders such as galactosemia.
Industry: this compound is employed in the development of new drugs and therapeutic agents, particularly in the design of prodrugs and targeted drug delivery systems .
作用機序
The mechanism of action of D-galactose-5-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon allows researchers to trace the metabolic fate of galactose and identify the specific pathways and molecular targets involved. This information is crucial for understanding the role of galactose in cellular processes and for developing targeted therapies .
類似化合物との比較
D-galactose-13C-5: Another isotopically labeled form of galactose, where the carbon-13 isotope is at the fifth position.
D-glucose-13C: A labeled form of glucose, used similarly in metabolic studies.
D-mannose-13C: A labeled form of mannose, used in studies of glycosylation and carbohydrate metabolism
Uniqueness of D-galactose-5-13C: this compound is unique due to its specific labeling at the fifth carbon position, which provides detailed insights into the metabolic pathways and biochemical transformations involving galactose. This specificity makes it a valuable tool for studying the intricacies of galactose metabolism and its role in various biological processes.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4+1 |
InChIキー |
GZCGUPFRVQAUEE-KOKIVGLBSA-N |
異性体SMILES |
C([13C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




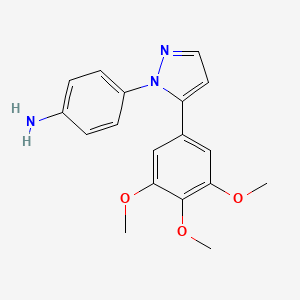


![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
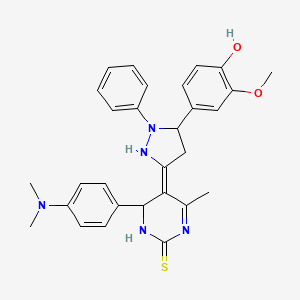
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)


![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
